molecular formula C9H16O3 B3092883 4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol CAS No. 123762-03-8

4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol

Cat. No.: B3092883
CAS No.: 123762-03-8
M. Wt: 172.22 g/mol
InChI Key: ZKIGCBWVERTPFP-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a 1,3-dioxolane moiety and a hydroxyl group. This compound is of interest due to its unique structure, which combines the stability of the cyclohexane ring with the reactivity of the dioxolane group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol typically involves the protection of a cyclohexanone derivative with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The hydroxyl group can be introduced through subsequent reduction reactions. A practical route involves the use of inexpensive starting materials and readily attainable reaction conditions, such as NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group, and reduction reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scalable synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclohexanones, cyclohexanols, and dioxolane derivatives.

Scientific Research Applications

4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol involves its interaction with molecular targets through its hydroxyl and dioxolane groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, and other molecular interactions that influence its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler analog without the cyclohexane ring.

    1,3-Dioxane: A six-membered ring analog with similar reactivity.

    Cyclohexanol: Lacks the dioxolane ring but shares the cyclohexane and hydroxyl group.

Uniqueness

4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol is unique due to its combination of the stable cyclohexane ring and the reactive dioxolane moiety, which provides a versatile platform for various chemical transformations and applications .

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIGCBWVERTPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2OCCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol
Reactant of Route 3
4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol
Reactant of Route 4
4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol
Reactant of Route 5
4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol
Reactant of Route 6
4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol

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